molecular formula C14H10HgO6 B12051775 Quecksilbersalicylat

Quecksilbersalicylat

Cat. No.: B12051775
M. Wt: 474.82 g/mol
InChI Key: ODRGDGFELJTJKA-UHFFFAOYSA-L
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Description

Quecksilbersalicylat, also known as mercury salicylate, is a chemical compound that combines mercury with salicylic acid. It has been historically used in various applications, particularly in medicine and analytical chemistry. The compound is known for its antiseptic and antifungal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Quecksilbersalicylat can be synthesized through the reaction of salicylic acid with a mercury salt, such as mercury(II) chloride. The reaction typically involves dissolving salicylic acid in an appropriate solvent, such as ethanol, and then adding the mercury salt solution. The mixture is then heated under reflux conditions to facilitate the reaction. The product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate additional purification steps, such as chromatography, to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Quecksilbersalicylat undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: Reduction reactions can convert this compound to elemental mercury and salicylic acid.

    Substitution: The salicylate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Mercury oxides and various organic by-products.

    Reduction: Elemental mercury and salicylic acid.

    Substitution: Derivatives of salicylic acid with different functional groups.

Scientific Research Applications

Quecksilbersalicylat has been utilized in various scientific research applications:

    Chemistry: Used as a reagent in analytical chemistry for the determination of mercury content in samples.

    Biology: Employed in biological studies to investigate the effects of mercury compounds on biological systems.

    Medicine: Historically used as an antiseptic and antifungal agent in topical formulations.

    Industry: Applied in the production of certain pharmaceuticals and as a preservative in some industrial processes.

Mechanism of Action

The mechanism of action of Quecksilbersalicylat involves the interaction of mercury ions with biological molecules. Mercury ions can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is responsible for the compound’s antiseptic and antifungal properties.

Comparison with Similar Compounds

Similar Compounds

    Mercury(II) chloride: Another mercury compound with antiseptic properties.

    Salicylic acid: The parent compound of Quecksilbersalicylat, widely used in medicine for its anti-inflammatory and keratolytic effects.

    Aspirin (acetylsalicylic acid): A derivative of salicylic acid with analgesic and anti-inflammatory properties.

Uniqueness

This compound is unique due to its combination of mercury and salicylic acid, providing both antiseptic and antifungal effects. Unlike other mercury compounds, it also benefits from the therapeutic properties of salicylic acid.

Properties

Molecular Formula

C14H10HgO6

Molecular Weight

474.82 g/mol

IUPAC Name

bis[(2-hydroxybenzoyl)oxy]mercury

InChI

InChI=1S/2C7H6O3.Hg/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2

InChI Key

ODRGDGFELJTJKA-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O[Hg]OC(=O)C2=CC=CC=C2O)O

Origin of Product

United States

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